2-(4-Isobutoxyphenyl)quinoline-4-carbonyl chloride

Descripción general

Descripción

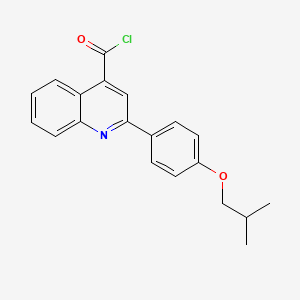

2-(4-Isobutoxyphenyl)quinoline-4-carbonyl chloride is an organic compound with the molecular formula C20H18ClNO2 and a molecular weight of 339.82 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound, and features a carbonyl chloride functional group attached to the quinoline ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isobutoxyphenyl)quinoline-4-carbonyl chloride typically involves the functionalization of the quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Gould-Jacobs synthesis, which involves the cyclization of β-ketoesters with aniline derivatives . These reactions are often carried out under reflux conditions with solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Isobutoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of bases like triethylamine or pyridine.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

Quinoline N-oxides: Formed from oxidation reactions.

Biaryl Derivatives: Formed from coupling reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

- Intermediate for Complex Molecules : The compound is used as an intermediate in the synthesis of various organic compounds due to its reactive carbonyl chloride group.

- Development of New Synthetic Methodologies : Researchers employ this compound to study reaction mechanisms and improve synthetic methodologies.

Biological Applications

- DNA Intercalation : Quinoline derivatives are known for their ability to intercalate into DNA, potentially disrupting cellular functions and leading to anticancer effects. This property is crucial for developing new cancer therapies.

- Fluorescent Probes : The compound is investigated for its potential as a fluorescent probe in biological imaging, enhancing the visualization of cellular processes.

Medicinal Chemistry

- Anticancer Activity : Preliminary studies indicate that 2-(4-Isobutoxyphenyl)quinoline-4-carbonyl chloride exhibits significant cytotoxic effects on various cancer cell lines. For example, cell viability assays have shown reduced proliferation at concentrations as low as 10 µM.

- Antimicrobial Properties : The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent.

Anticancer Efficacy

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, significant reductions in cell proliferation were observed at concentrations around 10 µM, indicating its potential effectiveness as an anticancer agent.

Antimicrobial Testing

Research evaluating the antimicrobial properties revealed notable activity against Staphylococcus aureus and Escherichia coli. The observed MIC values suggest that this compound could be developed into a new antimicrobial treatment option.

Mecanismo De Acción

The mechanism of action of 2-(4-Isobutoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its structure and function, which is a mechanism explored in anticancer research . Additionally, the compound can bind to metal ions, forming stable complexes that can be used in sensing and catalysis .

Comparación Con Compuestos Similares

Similar Compounds

Quinoline-4-carbonyl chloride: Lacks the isobutoxyphenyl group, making it less hydrophobic and potentially less bioactive.

2-Phenylquinoline-4-carbonyl chloride: Similar structure but without the isobutoxy group, which may affect its solubility and reactivity.

4-Chloroquinoline-2-carboxylic acid: Different functional groups and substitution pattern, leading to different chemical properties and applications.

Uniqueness

2-(4-Isobutoxyphenyl)quinoline-4-carbonyl chloride is unique due to the presence of the isobutoxyphenyl group, which enhances its hydrophobicity and may improve its interaction with biological membranes and targets. This structural feature can also influence its solubility and reactivity, making it a valuable compound in various research applications .

Actividad Biológica

2-(4-Isobutoxyphenyl)quinoline-4-carbonyl chloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the quinoline family, known for their diverse biological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C18H18ClN

- Molecular Weight : 295.79 g/mol

Quinoline derivatives are known to intercalate into DNA, potentially disrupting its function. The mechanism involves:

- DNA Intercalation : The planar structure of the quinoline ring allows it to insert between DNA base pairs, leading to structural distortions that can inhibit DNA replication and transcription.

- Protein Binding : The compound may act as a ligand for various proteins, altering their activity and potentially leading to therapeutic effects against diseases such as cancer.

Anticancer Activity

Research has indicated that quinoline derivatives can exhibit significant anticancer properties. For instance:

- In vitro Studies : Various studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines. This is often mediated through the activation of caspases and the modulation of apoptotic pathways .

- Mechanistic Insights : The compound's ability to intercalate with DNA may lead to the activation of p53 pathways, promoting cell cycle arrest and apoptosis in tumor cells.

Anti-inflammatory Effects

Quinoline derivatives have also been explored for their anti-inflammatory properties:

- Cytokine Modulation : Compounds in this class have shown the ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models, suggesting potential applications in inflammatory diseases .

Case Studies

- Study on Antitumor Effects : A study involving a series of quinoline derivatives assessed their impact on various cancer cell lines. Results indicated that this compound exhibited a dose-dependent reduction in cell viability in breast cancer cells, with IC50 values comparable to established chemotherapeutics .

- Inflammation Model : In an experimental model of acute inflammation, treatment with this compound resulted in a significant reduction in paw edema compared to controls, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Anti-inflammatory | DNA intercalation, Protein binding |

| 8-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride | Anticancer | Similar intercalation mechanism |

| 7-Phenyl-2-aminoquinoline | Selective nNOS inhibition | Interaction with specific residues |

Propiedades

IUPAC Name |

2-[4-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-13(2)12-24-15-9-7-14(8-10-15)19-11-17(20(21)23)16-5-3-4-6-18(16)22-19/h3-11,13H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJZYARCNPUYQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801193010 | |

| Record name | 2-[4-(2-Methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801193010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-84-5 | |

| Record name | 2-[4-(2-Methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(2-Methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801193010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.